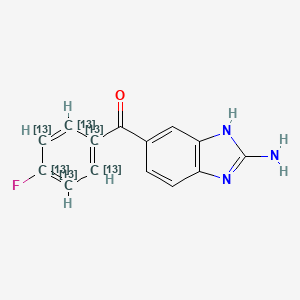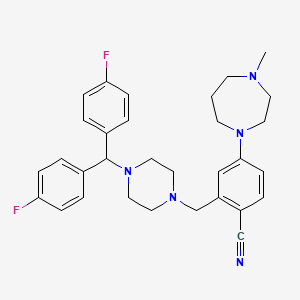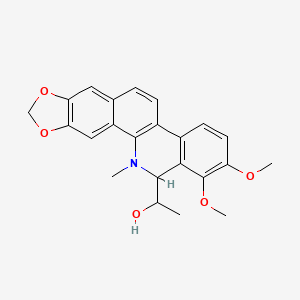
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a chemical compound belonging to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from the plant Chelidonium majus, commonly known as greater celandine. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine typically involves the following steps:
Starting Material: The synthesis begins with the extraction of chelerythrine from the plant Chelidonium majus.
Hydroxylation: Chelerythrine undergoes a hydroxylation reaction to introduce a hydroxyethyl group at the 6th position. This step requires specific reagents and conditions to ensure the selective introduction of the hydroxyethyl group.
Reduction: The compound is then subjected to a reduction reaction to convert the double bond in the chelerythrine structure to a single bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to extract chelerythrine, which is then subjected to the hydroxylation and reduction reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be further reduced to modify its structure and enhance its biological activity.
Substitution: The hydroxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Formation of 6-(1-Oxoethyl)-5,6-dihydrochelerythrine.
Reduction: Formation of fully reduced derivatives with enhanced biological activity.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Chelerythrine: The parent compound from which 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is derived.
6-(1-Oxoethyl)-5,6-dihydrochelerythrine: An oxidized derivative with different biological properties.
Substituted Derivatives: Various derivatives with different functional groups introduced at the hydroxyethyl position.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H23NO5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |
InChI |
InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |
Clave InChI |
KGXGGTSECNVCSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


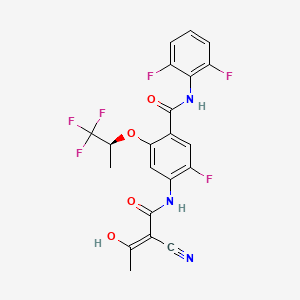
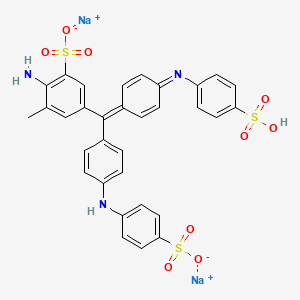
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
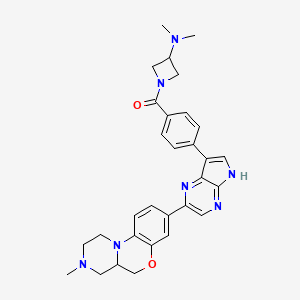
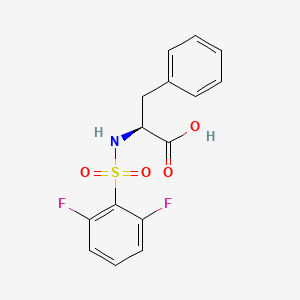
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

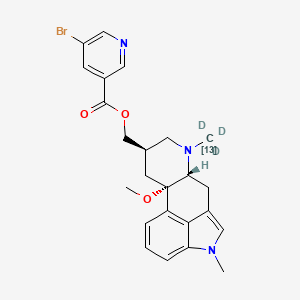
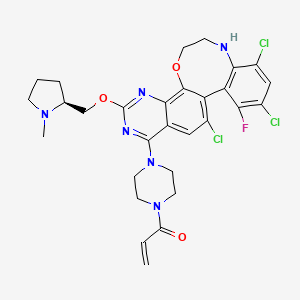
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

